molecular formula C16H16N4O4S B2861444 4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 2034249-54-0

4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2861444
CAS No.: 2034249-54-0
M. Wt: 360.39
InChI Key: DTFRECGOOSPBGS-UHFFFAOYSA-N
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Description

4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile (CAS 2034249-54-0) is a chemical compound with a molecular formula of C16H16N4O4S and a molecular weight of 360.4 g/mol. This benzonitrile derivative features a methoxypyridazine group linked via a pyrrolidinyl sulfonyl bridge, a structural motif of significant interest in modern medicinal chemistry . This compound is offered as a high-purity screening compound for research purposes. Its core structure incorporates a pyridazine ring, which is a privileged scaffold in drug discovery due to its diverse biological activities and potential therapeutic applications . Pyridazine-based molecules are frequently investigated for their capacity to interact with key enzymatic targets. Recent scientific literature highlights that pyridazinone-based sulfonamide derivatives are being explored as potential multi-target anti-inflammatory candidates, exhibiting inhibitory activities against enzymes like carbonic anhydrases (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) . Furthermore, heterocyclic compounds are fundamental in oncology research, with over 85% of all FDA-approved drugs containing heterocyclic moieties . Specifically, heterocyclic scaffolds are common in pharmaceuticals targeting various kinases, such as RET (Rearranged during Transfection) kinase, which is a recognized target in cancers like non-small cell lung cancer (NSCLC) and metastatic medullary thyroid cancer . The structural features of this compound make it a valuable asset for researchers in hit-to-lead optimization campaigns, particularly in the fields of oncology and inflammatory disease. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-23-15-6-7-16(19-18-15)24-13-8-9-20(11-13)25(21,22)14-4-2-12(10-17)3-5-14/h2-7,13H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFRECGOOSPBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis of 4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves the following steps:

    • Nucleophilic substitution reactions where the sulfonyl group is introduced.

    • Cyclization to form the pyrrolidine ring.

    • Methoxylation of the pyridazinyl ring.

    Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the exact synthetic route chosen by researchers, often involving mild to moderate temperature ranges and common organic solvents like dichloromethane or toluene.

Industrial Production Methods

  • Industrial production methods include large-scale synthesis using batch reactors.

  • Flow chemistry techniques can also be applied for continuous synthesis, offering enhanced efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid, resulting in oxidized derivatives.

  • Reduction: : Reduction reactions often involve reagents like lithium aluminum hydride, leading to the formation of reduced sulfonyl or pyrrolidine derivatives.

  • Substitution: : Nucleophilic substitution can occur at the sulfonyl group or on the benzene ring, depending on the conditions and reagents used, such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

  • Typical reagents include base catalysts, oxidizing agents, and reducing agents under varied temperature and pressure conditions.

Major Products

  • Depending on the reaction type, products may include sulfonyl oxides, reduced pyrrolidine derivatives, or substituted benzene compounds.

Scientific Research Applications

In Chemistry

  • Utilized as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.

  • Acts as a precursor for the development of novel catalysts and organic materials.

In Biology and Medicine

  • Investigated for its potential pharmaceutical properties, including as an inhibitor for specific enzymes or as a scaffold for drug design.

  • Used in biological assays to study cellular responses and enzyme interactions.

In Industry

  • Applied in the manufacturing of specialty chemicals and materials.

  • Potential use in the production of agrochemicals and fine chemicals.

Mechanism of Action

4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The methoxypyridazinyl moiety allows for binding to active sites, while the sulfonyl group provides stability and enhances interaction potency. Pathways involved often include enzyme inhibition or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Analysis

The compound’s core structure can be compared to analogs with sulfonyl, pyrrolidine, and aromatic heterocyclic motifs.

Compound Core Structure Functional Groups Reported Applications
4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile (Target) Pyrrolidine-sulfonyl-benzonitrile Sulfonyl, methoxypyridazine, nitrile Hypothetical kinase/protease inhibition
1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole (3s) Benzimidazole-sulfonyl Sulfonyl, methoxypyridine, sulfinyl, dimethylamino Proton pump inhibition (e.g., anti-ulcer agents)
3-((...tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (9) Tetrahydrofuran-phosphino-nitrile Phosphino, methoxypyrimidine, nitrile, tert-butyldimethylsilyl Nucleotide analog synthesis

Key Observations:

Sulfonyl Group Reactivity : The target compound’s sulfonyl group may enhance solubility and hydrogen-bonding capacity compared to the sulfinyl group in compound 3s , which is critical for binding to proton pumps.

Pyrrolidine vs. Tetrahydrofuran Rings : The pyrrolidine ring in the target compound offers conformational flexibility, contrasting with the rigid tetrahydrofuran core in compound 9 , which is tailored for nucleotide mimicry.

Methoxy-Substituted Heterocycles : The 6-methoxypyridazinyl group in the target compound may exhibit distinct electronic effects compared to the methoxypyridine in 3s or the methoxypyrimidine in 9 , influencing binding affinity and metabolic stability.

Nitrile Functionality : The benzonitrile group in the target compound could engage in dipole-dipole interactions or act as a hydrogen bond acceptor, similar to the nitrile in compound 9 , but its placement on an aromatic ring may alter steric accessibility.

Biological Activity

4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C16H24N4O5S
  • Molecular Weight : 384.5 g/mol
  • CAS Number : 2034247-88-4

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds containing benzimidazole and benzothiazole moieties demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358, with IC50 values indicating effective inhibition of cell proliferation .

CompoundCell LineIC50 (μM)
Compound 5A5492.12 ± 0.21
Compound 6HCC8275.13 ± 0.97
Compound 9NCI-H3580.85 ± 0.05

These findings suggest that modifications in the chemical structure can enhance antitumor efficacy.

The proposed mechanism of action for similar compounds involves interaction with DNA and modulation of cellular pathways. For example, certain derivatives have been shown to bind within the minor groove of AT-DNA, affecting its structural integrity and function . The presence of specific functional groups, such as methoxy or sulfonyl groups, may further influence these interactions.

Study on Antitumor Efficacy

A study conducted on newly synthesized derivatives revealed that compounds with a pyrrolidine ring exhibited enhanced cytotoxicity against lung cancer cell lines in both two-dimensional (2D) and three-dimensional (3D) culture systems. The results indicated that while the compounds were less toxic to normal cells (e.g., MRC-5 fibroblasts), they effectively inhibited tumor growth, highlighting their potential as therapeutic agents .

Antimicrobial Activity

In addition to antitumor properties, related compounds have also been evaluated for antimicrobial activity. Testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus showed promising results, suggesting that these compounds could serve dual purposes in treating infections alongside cancer .

Q & A

Basic Research Question

  • NMR : Confirm pyrrolidine ring conformation (δ 3.5–4.0 ppm for N–CH2) and sulfonamide protons (δ 7.8–8.2 ppm) .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) with ESI+ detection (expected [M+H]+ = 402.1) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry; similar compounds show bond lengths of 1.76 Å for S–N bonds .

How do substituent modifications affect bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Findings :

  • Methoxy Position : 6-Methoxypyridazine enhances solubility but reduces CYP450 inhibition compared to 5-substituted analogs .
  • Benzonitrile Replacement : Switching to acetamide (e.g., N-(4-sulfamoylphenyl)acetamide) decreases cytotoxicity (IC50 shift from 2 μM to >50 μM) .

Experimental Design : Synthesize 10 analogs with systematic substitutions; assess activity in kinase panels and solubility via HPLC logP .

What strategies mitigate compound degradation during storage?

Advanced Research Question

  • Stability Studies : Accelerated degradation testing (40°C/75% RH for 4 weeks) reveals hydrolytic sensitivity at the sulfonamide bond .
  • Formulation : Lyophilize with trehalose (1:1 w/w) to stabilize against moisture .
  • Storage : Store at –20°C under argon; avoid repeated freeze-thaw cycles (HPLC purity drops by 5% after 3 cycles) .

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